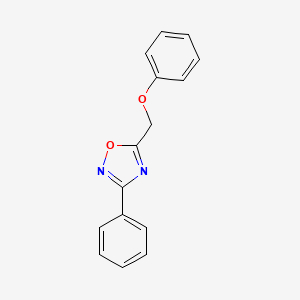![molecular formula C30H20IN3O2 B11610561 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B11610561.png)
2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . The structure of this compound features a quinazolinone core, an indole moiety, and an iodine atom, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazolinone Core Formation: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions:
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Quinazolinone derivatives with substituted functional groups.
Scientific Research Applications
2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anti-inflammatory and analgesic agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-chloro-3-phenyl-3,4-dihydroquinazolin-4-one
- 2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-bromo-3-phenyl-3,4-dihydroquinazolin-4-one
Uniqueness
The presence of the iodine atom at the 6-position of the quinazolinone core makes 2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one unique. Iodine’s larger atomic size and higher electronegativity compared to chlorine and bromine can significantly influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C30H20IN3O2 |
|---|---|
Molecular Weight |
581.4 g/mol |
IUPAC Name |
2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C30H20IN3O2/c31-21-15-16-26-25(17-21)30(36)34(22-11-5-2-6-12-22)28(32-26)18-24-23-13-7-8-14-27(23)33(29(24)35)19-20-9-3-1-4-10-20/h1-18H,19H2/b24-18- |
InChI Key |
HOCLJTQYUMICIR-MOHJPFBDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/C4=NC5=C(C=C(C=C5)I)C(=O)N4C6=CC=CC=C6)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC4=NC5=C(C=C(C=C5)I)C(=O)N4C6=CC=CC=C6)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610483.png)
![6-iodo-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11610486.png)
![(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11610495.png)
![4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11610516.png)
![3-[7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11610524.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610526.png)
![(7Z)-7-(3-methoxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610530.png)
![(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11610532.png)
![N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B11610533.png)
![dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate](/img/structure/B11610537.png)

![ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate](/img/structure/B11610553.png)
![5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B11610574.png)
![4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide](/img/structure/B11610578.png)
